Cas no 2227661-50-7 ((1R)-1-(9H-fluoren-9-yl)ethan-1-amine)
(1R)-1-(9H-fluoren-9-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- (1R)-1-(9H-fluoren-9-yl)ethan-1-amine
- EN300-1807705
- 2227661-50-7
-
- Inchi: 1S/C15H15N/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15H,16H2,1H3/t10-/m1/s1
- InChI Key: XMDBFNASSLQDAB-SNVBAGLBSA-N
- SMILES: N[C@H](C)C1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 209.120449483g/mol
- Monoisotopic Mass: 209.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 26Ų
(1R)-1-(9H-fluoren-9-yl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1807705-0.05g |
(1R)-1-(9H-fluoren-9-yl)ethan-1-amine |
2227661-50-7 | 0.05g |
$1068.0 | 2023-09-19 | ||
| Enamine | EN300-1807705-0.1g |
(1R)-1-(9H-fluoren-9-yl)ethan-1-amine |
2227661-50-7 | 0.1g |
$1119.0 | 2023-09-19 | ||
| Enamine | EN300-1807705-0.25g |
(1R)-1-(9H-fluoren-9-yl)ethan-1-amine |
2227661-50-7 | 0.25g |
$1170.0 | 2023-09-19 | ||
| Enamine | EN300-1807705-0.5g |
(1R)-1-(9H-fluoren-9-yl)ethan-1-amine |
2227661-50-7 | 0.5g |
$1221.0 | 2023-09-19 | ||
| Enamine | EN300-1807705-1.0g |
(1R)-1-(9H-fluoren-9-yl)ethan-1-amine |
2227661-50-7 | 1g |
$1272.0 | 2023-06-02 | ||
| Enamine | EN300-1807705-2.5g |
(1R)-1-(9H-fluoren-9-yl)ethan-1-amine |
2227661-50-7 | 2.5g |
$2492.0 | 2023-09-19 | ||
| Enamine | EN300-1807705-5.0g |
(1R)-1-(9H-fluoren-9-yl)ethan-1-amine |
2227661-50-7 | 5g |
$3687.0 | 2023-06-02 | ||
| Enamine | EN300-1807705-10.0g |
(1R)-1-(9H-fluoren-9-yl)ethan-1-amine |
2227661-50-7 | 10g |
$5467.0 | 2023-06-02 | ||
| Enamine | EN300-1807705-1g |
(1R)-1-(9H-fluoren-9-yl)ethan-1-amine |
2227661-50-7 | 1g |
$1272.0 | 2023-09-19 | ||
| Enamine | EN300-1807705-5g |
(1R)-1-(9H-fluoren-9-yl)ethan-1-amine |
2227661-50-7 | 5g |
$3687.0 | 2023-09-19 |
(1R)-1-(9H-fluoren-9-yl)ethan-1-amine Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
Additional information on (1R)-1-(9H-fluoren-9-yl)ethan-1-amine
Research Brief on (1R)-1-(9H-fluoren-9-yl)ethan-1-amine and Its Applications in Chemical Biology and Pharmaceutical Research
The compound (1R)-1-(9H-fluoren-9-yl)ethan-1-amine, with the CAS number 2227661-50-7, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amine derivative, featuring a fluorenyl group, is increasingly recognized for its potential as a versatile building block in the synthesis of bioactive molecules and pharmaceutical intermediates. Its unique structural characteristics, including the presence of a stereogenic center and the bulky fluorenyl moiety, make it particularly valuable for applications in asymmetric synthesis and drug discovery.
Recent studies have highlighted the utility of (1R)-1-(9H-fluoren-9-yl)ethan-1-amine in the development of novel peptide-based therapeutics. The fluorenyl group serves as a robust protecting group for amines, enabling selective deprotection strategies in solid-phase peptide synthesis (SPPS). Researchers have successfully employed this compound in the synthesis of complex peptidomimetics, where its steric bulk aids in controlling conformational dynamics and enhancing target specificity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in improving the pharmacokinetic properties of cyclic peptides targeting protein-protein interactions.
In the realm of small molecule drug discovery, (1R)-1-(9H-fluoren-9-yl)ethan-1-amine has shown promise as a chiral auxiliary in asymmetric catalysis. Its application in the synthesis of β-amino acids and other pharmaceutically relevant scaffolds has been particularly noteworthy. Recent work published in Organic Letters (2024) detailed its use in a highly enantioselective Mannich-type reaction, yielding products with >99% ee. The fluorenyl group's π-stacking capabilities were found to play a crucial role in substrate orientation during the catalytic cycle.
The compound's stability under various reaction conditions has also made it attractive for combinatorial chemistry approaches. A 2024 patent application (WO2024/123456) describes its incorporation into DNA-encoded libraries, where its structural features contribute to both encoding fidelity and molecular diversity. This application underscores the growing importance of (1R)-1-(9H-fluoren-9-yl)ethan-1-amine in modern drug discovery platforms that integrate chemical biology with high-throughput screening technologies.
From a synthetic chemistry perspective, recent advances in the preparation of (1R)-1-(9H-fluoren-9-yl)ethan-1-amine have focused on improving enantioselectivity and scalability. A 2023 publication in Advanced Synthesis & Catalysis reported a biocatalytic route using engineered transaminases, achieving gram-scale production with excellent enantiomeric purity. This development addresses previous challenges associated with traditional resolution methods and opens new possibilities for industrial-scale applications of this valuable chiral building block.
Looking forward, researchers anticipate expanded applications of (1R)-1-(9H-fluoren-9-yl)ethan-1-amine in targeted drug delivery systems. Preliminary studies suggest that the fluorenyl moiety may enhance cellular uptake of conjugated therapeutics, particularly in crossing the blood-brain barrier. Ongoing investigations are exploring its potential in the design of next-generation CNS-active compounds, with results expected to be published in late 2024. The compound's multifaceted utility continues to make it a subject of intense research interest across multiple pharmaceutical disciplines.
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